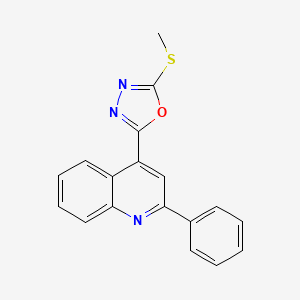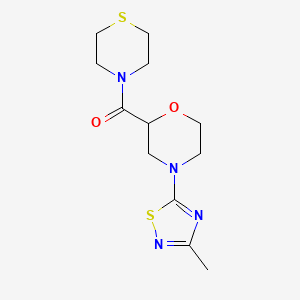![molecular formula C14H17N5O2 B12223583 3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B12223583.png)
3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes a pyrazolo[1,5-a]pyrazine ring fused with a pyrrolidine ring and an oxazolidinone ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or nucleic acids, leading to the modulation of various biochemical pathways. For instance, the compound might inhibit a key enzyme involved in cell division, thereby exerting its anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are also studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar structure, known for their potential as kinase inhibitors.
Imidazo[1,2-a]pyrazines: These compounds are used in the development of pharmaceuticals and have similar biological activities
Uniqueness
What sets 3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one apart is its unique combination of the pyrazolo[1,5-a]pyrazine, pyrrolidine, and oxazolidinone rings. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C14H17N5O2 |
|---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
3-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17N5O2/c1-10-8-12-13(15-3-5-19(12)16-10)17-4-2-11(9-17)18-6-7-21-14(18)20/h3,5,8,11H,2,4,6-7,9H2,1H3 |
InChI Key |
LMVWFUGLFNRXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(C3)N4CCOC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12223510.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12223515.png)
![1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12223520.png)


![3-Fluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B12223528.png)
![3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B12223539.png)
![7-(3-chloro-4-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12223552.png)

![2-({1-[(Oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12223560.png)
![1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12223564.png)

amino}piperidin-1-yl)-2-methoxyethan-1-one](/img/structure/B12223568.png)

